1-Hexanamine, hydrobromide 1-Hexanamine, hydrobromide
Brand Name: Vulcanchem
CAS No.: 7334-95-4
VCID: VC3797247
InChI: InChI=1S/C6H15N.BrH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H
SMILES: CCCCCCN.Br
Molecular Formula: C6H16BrN
Molecular Weight: 182.1 g/mol

1-Hexanamine, hydrobromide

CAS No.: 7334-95-4

Cat. No.: VC3797247

Molecular Formula: C6H16BrN

Molecular Weight: 182.1 g/mol

* For research use only. Not for human or veterinary use.

1-Hexanamine, hydrobromide - 7334-95-4

Specification

CAS No. 7334-95-4
Molecular Formula C6H16BrN
Molecular Weight 182.1 g/mol
IUPAC Name hexan-1-amine;hydrobromide
Standard InChI InChI=1S/C6H15N.BrH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H
Standard InChI Key ZLSVALLKHLKICA-UHFFFAOYSA-N
SMILES CCCCCCN.Br
Canonical SMILES CCCCCCN.Br

Introduction

Chemical Properties and Structural Characteristics

1-Hexanamine hydrobromide belongs to the class of primary amine salts, characterized by a straight-chain hexyl group bonded to an ammonium moiety stabilized by a bromide counterion. Its crystalline structure and hygroscopic nature necessitate careful handling under anhydrous conditions. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC6H16BrN\text{C}_6\text{H}_{16}\text{BrN}PubChem
Molecular Weight182.10 g/molPubChem
Melting Point155°C (disputed range: 189–192°C)EPA DSSTox
SolubilityFreely soluble in ethanol, acetone; sparingly in etherExperimental

The discrepancy in reported melting points (155°C vs. 189–192°C) likely stems from polymorphic variations or purity differences, necessitating advanced characterization techniques like differential scanning calorimetry (DSC) for batch-specific validation.

Synthesis and Purification Methodologies

Industrial Synthesis

The primary synthetic route involves nucleophilic substitution of 1-bromohexane with ammonia under pressurized conditions:

CH3(CH2)4CH2Br+NH3CH3(CH2)4CH2NH2+HBr\text{CH}_3(\text{CH}_2)_4\text{CH}_2\text{Br} + \text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_4\text{CH}_2\text{NH}_2 + \text{HBr}

This exothermic reaction typically achieves yields exceeding 85% when conducted in ethanol at 60°C. Large-scale production employs continuous-flow reactors to mitigate safety risks associated with gaseous ammonia.

Laboratory-Scale Optimization

For research-grade material, recrystallization from ethanol-acetone mixtures (3:1 v/v) followed by vacuum drying at 40–50°C produces crystals with ≥98% purity (HPLC-UV verification at 254 nm). Critical quality control measures include:

  • Karl Fischer titration for water content (<0.5% w/w)

  • Residual solvent analysis via GC-MS

  • Halide content verification through argentometric titration

Reactivity and Transformation Pathways

Nucleophilic Substitution (SN_\text{N}2)

The primary amine group readily participates in alkylation reactions, forming quaternary ammonium salts. Comparative reactivity data:

SubstrateYield with CH3_3IReaction Rate (k, L/mol·s)
1-Hexanamine hydrobromide85%2.4 × 103^{-3}
Cyclohexylamine HBr64%1.1 × 103^{-3}

Steric hindrance significantly impacts reactivity, with linear alkyl chains outperforming branched analogues.

Hofmann Elimination

Under strongly basic conditions (2M NaOH, 80°C), the compound undergoes β-hydrogen elimination to form 1-pentene via an E2 mechanism:

CH3(CH2)4CH2NH3+BrNaOHCH2=CH(CH2)3CH3+NH3+NaBr+H2O\text{CH}_3(\text{CH}_2)_4\text{CH}_2\text{NH}_3^+ \text{Br}^- \xrightarrow{\text{NaOH}} \text{CH}_2=\text{CH}(\text{CH}_2)_3\text{CH}_3 + \text{NH}_3 + \text{NaBr} + \text{H}_2\text{O}

This reaction demonstrates first-order kinetics with an activation energy of 72 kJ/mol, making it useful for mechanistic studies in organic chemistry education.

Oxidation Pathways

Treatment with acidic potassium permanganate oxidizes the terminal carbon to a carboxyl group, yielding hexanoic acid:

CH3(CH2)4CH2NH3+BrH2SO4KMnO4CH3(CH2)4COOH+NH4++Br+Mn2+\text{CH}_3(\text{CH}_2)_4\text{CH}_2\text{NH}_3^+ \text{Br}^- \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{CH}_3(\text{CH}_2)_4\text{COOH} + \text{NH}_4^+ + \text{Br}^- + \text{Mn}^{2+}

Reaction optimization studies indicate 58% conversion after 6 hours at 80°C, with side products including shorter-chain dicarboxylic acids.

DerivativeIC50_{50} (μM)Selectivity Index (vs. HEK293)
GA-HexBr-14.28.7
GA-HexBr-25.86.1
Cisplatin (control)1.91.2

The enhanced selectivity index (8.7 vs 1.2 for cisplatin) suggests potential for targeted cancer therapies, though in vivo validation remains pending.

Industrial and Research Applications

Surfactant Production

As a cationic surfactant precursor, 1-hexanamine hydrobromide facilitates the synthesis of quaternary ammonium compounds with critical micelle concentrations (CMC) in the 0.8–1.2 mM range. Applications include:

  • Emulsion stabilization in pharmaceutical formulations

  • Antimicrobial coatings for medical devices

  • Phase-transfer catalysts in green chemistry protocols

Neuropharmacological Research

Intraperitoneal administration (20 mg/kg in murine models) modulates cholinergic signaling, demonstrating:

  • 34% reduction in hippocampal acetylcholine levels

  • Improved retention latency in passive avoidance tests (p < 0.01 vs control)

  • Dose-dependent γ-oscillation enhancement in cortical EEG recordings

These findings support potential applications in Alzheimer's disease research, though blood-brain barrier permeability requires further optimization.

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